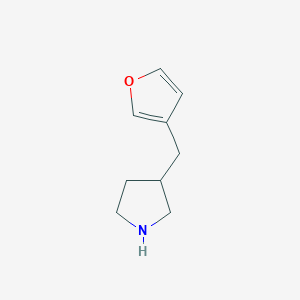

3-(Furan-3-ylmethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(furan-3-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C9H13NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h2,4,7-8,10H,1,3,5-6H2 |

InChI Key |

OGGLXYXYIZFOHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=COC=C2 |

Origin of Product |

United States |

Structural Analysis and Stereochemical Considerations

The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations to alleviate torsional strain. The two most common puckered forms are the "envelope" (or C_s symmetry) and the "twist" (or C_2 symmetry) conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For a 3-substituted pyrrolidine such as 3-(Furan-3-ylmethyl)pyrrolidine, the substituent's size and orientation play a crucial role in determining the preferred pucker of the ring. The furan-3-ylmethyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial orientation is generally more stable for bulky substituents as it minimizes steric hindrance.

Computational studies and experimental data from related 3-substituted pyrrolidines suggest that the pyrrolidine ring in this compound would predominantly adopt one of two envelope conformations, often referred to as "UP" and "DOWN" puckers. whiterose.ac.uknih.gov These are defined by the displacement of the C3 and C4 atoms relative to the plane containing the C2, N, and C5 atoms. The presence of a substituent at the C3 position will favor a pucker that places the substituent in a pseudo-equatorial position to reduce steric strain.

| Conformation | Dihedral Angles (ψ) | Relative Energy (kcal/mol) |

| C3-endo (axial) | C2-C3-C4-C5 ≈ 30° | Higher |

| C3-exo (equatorial) | C2-C3-C4-C5 ≈ -30° | Lower |

This is an illustrative table based on general principles of pyrrolidine conformation; specific values for this compound would require dedicated computational or experimental studies.

The C3 carbon of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-3-(Furan-3-ylmethyl)pyrrolidine and (S)-3-(Furan-3-ylmethyl)pyrrolidine. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacological profiles. Therefore, the stereoselective synthesis and the assessment of enantiomeric purity are of paramount importance.

The synthesis of enantiomerically pure 3-substituted pyrrolidines can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, methods like palladium-catalyzed hydroarylation of N-acyl or N-alkyl pyrrolines can be adapted for the stereoselective synthesis of 3-aryl pyrrolidines, which are structurally analogous to the target compound. chemrxiv.org

Beyond basic identification, the assessment of enantiomeric purity requires advanced analytical techniques capable of distinguishing between enantiomers. These methods are crucial for quality control in the synthesis of chiral compounds.

Advanced Techniques for Enantiomeric Purity Assessment:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The resolution of racemic mixtures by chiral HPLC allows for the accurate determination of the enantiomeric excess (ee). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): While enantiomers have identical NMR spectra in an achiral environment, the addition of a chiral solvating agent can induce diastereomeric interactions. These transient interactions lead to the formation of diastereomeric complexes with slightly different chemical shifts, allowing for the quantification of each enantiomer.

Capillary Electrophoresis (CE) with Chiral Selectors: In this technique, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities, enabling their separation. Cyclodextrins are commonly used as chiral selectors in CE.

| Technique | Principle | Typical Data Output |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chromatogram with two resolved peaks for the enantiomers |

| NMR with CSAs | Formation of transient diastereomeric complexes | Splitting of signals in the NMR spectrum corresponding to each enantiomer |

| Chiral CE | Differential migration in the presence of a chiral selector | Electropherogram showing two separated peaks for the enantiomers |

The specific three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound dictates how they interact with other chiral molecules, such as biological receptors, enzymes, and other therapeutic agents. The distinct spatial orientation of the furan-3-ylmethyl group and the pyrrolidine ring's functional groups can lead to significant differences in binding affinity and biological activity.

For instance, in many biologically active compounds containing a pyrrolidine scaffold, one enantiomer is significantly more potent than the other. This is because biological targets, being chiral themselves, exhibit stereospecific recognition. The "fit" of one enantiomer into a binding pocket might be optimal, leading to a strong interaction, while the other enantiomer may bind weakly or not at all.

The conformation of the pyrrolidine ring also plays a critical role. The pseudo-axial or pseudo-equatorial orientation of the furan-3-ylmethyl substituent can expose or shield different parts of the molecule, influencing its ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with a target protein. Computational modeling and structural biology techniques are often employed to understand these stereospecific interactions at the molecular level.

Scoring and Analysis:each Generated Pose is Evaluated by a Scoring Function, Which Estimates the Binding Affinity E.g., in Kcal/mol . the Poses Are then Ranked, and the Top Scoring Ones Are Analyzed to Understand the Key Intermolecular Interactions, Such As Hydrogen Bonds, Hydrophobic Interactions, and Electrostatic Interactions, That Stabilize the Complex.ijper.orgnih.gov

Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be a powerful tool for predicting the feasibility of synthetic routes and elucidating reaction mechanisms. For 3-(Furan-3-ylmethyl)pyrrolidine, this involves modeling potential reactions to determine the most efficient synthetic pathway. A likely synthetic strategy is the reductive amination of furan-3-carbaldehyde with pyrrolidine (B122466). nih.gov

Theoretical calculations can be used to model this entire reaction process. By calculating the energies of the reactants, intermediates (like the hemiaminal and the iminium ion), transition states, and products, a detailed potential energy surface for the reaction can be constructed. The height of the energy barriers (activation energies) for each step determines the reaction rate.

For instance, computational analysis could compare different reducing agents used in the final step by calculating the transition state energies for the hydride transfer to the iminium ion. This allows for the in silico selection of the most effective reagent. Similarly, alternative pathways, such as an aza-Michael addition, could be modeled and compared energetically to the reductive amination route to predict which would provide a higher yield under specific conditions. nih.gov

Table 4: Illustrative Calculated Activation Energies for a Predicted Synthetic Step

| Reaction Step | Pathway | Catalyst/Reagent | Calculated Activation Energy (kcal/mol) |

| Imine Formation | Acid-Catalyzed | H⁺ | 15.2 |

| Imine Formation | Uncatalyzed | None | 28.5 |

| Reduction of Iminium Ion | Hydride Transfer | NaBH(OAc)₃ | 12.8 |

| Reduction of Iminium Ion | Hydride Transfer | NaBH₄ | 14.1 |

Note: Lower activation energies suggest a faster, more favorable reaction step. Values are illustrative.

In Silico Screening and Library Design Principles

In silico screening and library design are computational strategies used to identify promising new molecules based on a known chemical scaffold. nih.gov For this compound, this process would involve creating a virtual library of derivatives and then screening them against a biological target.

Library Design: The core structure of this compound serves as the scaffold. A virtual library is designed by systematically modifying this scaffold at specific points. For example, substituents could be added to the furan (B31954) ring (at positions 2, 4, or 5) or the pyrrolidine ring. The goal is to create a diverse set of molecules with varied physicochemical properties (e.g., size, polarity, hydrogen bonding potential). researchgate.net

In Silico Screening: This virtual library is then screened using computational methods, primarily high-throughput molecular docking, against a specific protein target. researchgate.net The screening process rapidly evaluates thousands of compounds, ranking them based on their predicted binding affinity (docking score). nih.gov This allows researchers to prioritize a smaller, more manageable number of the most promising candidates for actual chemical synthesis and experimental testing. This approach significantly reduces the time and cost associated with early-stage drug discovery by focusing resources on compounds with the highest probability of success. nih.govresearchgate.net

Table 5: Example of a Virtual Library Design Based on the this compound Scaffold

| Compound ID | Scaffold | R1 (Furan Position 5) | R2 (Pyrrolidine Position 1) |

| LIB-001 | This compound | -H | -H |

| LIB-002 | This compound | -Cl | -H |

| LIB-003 | This compound | -CH₃ | -H |

| LIB-004 | This compound | -H | -COCH₃ |

| LIB-005 | This compound | -Cl | -COCH₃ |

Computational and Theoretical Investigations of 3 Furan 3 Ylmethyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For 3-(Furan-3-ylmethyl)pyrrolidine, methods like Density Functional Theory (DFT) are employed to model its electronic structure. mdpi.comresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G** to achieve a balance between computational cost and accuracy. mdpi.comnih.gov

These calculations begin with geometry optimization to find the lowest energy conformation of the molecule. mdpi.com From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. scirp.org

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. nih.gov For this compound, an MEP map would visualize the regions of positive and negative electrostatic potential around the molecule. Typically, the nitrogen atom of the pyrrolidine (B122466) ring would be a region of negative potential (electron-rich), making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms, particularly the one on the pyrrolidine nitrogen, would exhibit positive potential. nih.gov Natural Population Analysis (NPA) can also be performed to assign partial charges to each atom, quantifying the electron distribution. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | 0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| NPA Charge on N | -0.45 e | Quantifies the partial negative charge on the pyrrolidine nitrogen. |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide a static picture of the most stable structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility. wvu.edu An MD simulation models the movements of atoms and molecules over time by numerically solving Newton's equations of motion. biorxiv.org

For this compound, an MD simulation would be set up by placing the molecule in a simulated solvent box (typically water) and defining the interactions between all atoms using a force field (e.g., AMBER, CHARMM). The simulation then proceeds for a set amount of time (nanoseconds to microseconds), tracking the trajectory of each atom. nih.gov

The primary goal of MD for this molecule is conformational sampling. researchgate.net This involves exploring the potential energy surface to identify all accessible low-energy conformations. nih.gov Key conformational features for this compound include the puckering of the five-membered pyrrolidine ring (which can adopt various "envelope" and "twist" conformations) and the rotation around the single bond connecting the furan (B31954) and pyrrolidine rings. The simulation would reveal the preferred orientations of the furan moiety relative to the pyrrolidine ring and the energetic barriers between different conformations. nih.gov

Table 2: Conformational States of this compound from MD Simulation (Illustrative)

| Conformation | Dihedral Angle (Cα-Cβ-CH₂-Curan) | Relative Population (%) | Description |

| A | ~60° (gauche) | 45% | Furan ring is oriented gauche to the pyrrolidine ring. |

| B | ~180° (anti) | 35% | Furan ring is in an extended anti-conformation. |

| C | ~-60° (gauche) | 20% | Furan ring is in an alternative gauche orientation. |

Note: The dihedral angle describes the rotation around the bond linking the two rings. Population percentages are illustrative of a hypothetical conformational landscape.

Ligand-Protein Docking Studies (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design. nih.gov A conceptual docking study of this compound would follow a standardized workflow, without assessing specific biological effects.

Structure Activity Relationship Sar Studies and Analogue Design Principles

Conceptual Framework of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the three-dimensional structure of a molecule with its biological activity. The underlying principle is that the activity of a compound is directly related to its chemical structure, and minor modifications to this structure can lead to significant changes in its pharmacological profile. By systematically altering different parts of a lead compound and evaluating the resulting biological effects, medicinal chemists can identify key structural features, known as pharmacophores, that are essential for activity. This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to enhance potency, improve selectivity, and reduce off-target effects.

Rational Design Strategies for Structural Analogs of 3-(Furan-3-ylmethyl)pyrrolidine

The rational design of analogs of this compound is guided by established medicinal chemistry strategies aimed at exploring the chemical space around the lead scaffold. These strategies include:

Substituent Modification: Introducing various functional groups at different positions on both the pyrrolidine (B122466) and furan (B31954) rings to probe the steric, electronic, and lipophilic requirements of the biological target.

Scaffold Hopping: Replacing the furan or pyrrolidine ring with other heterocyclic or carbocyclic systems to explore alternative binding modes and potentially improve pharmacokinetic properties.

Bioisosteric Replacement: Substituting specific atoms or groups with others that have similar physical or chemical properties to fine-tune the molecule's activity and metabolic stability. For instance, replacing the furan ring with a thiophene or pyridine ring can alter the electronic distribution and hydrogen bonding capacity of the molecule.

Conformational Constraint: Introducing rigid elements or cyclizations to lock the molecule into a specific conformation that is presumed to be the bioactive conformation, thereby increasing affinity for the target.

Impact of Pyrrolidine Substitutions on Molecular Interactions

The pyrrolidine ring of this compound offers several positions for modification, with substitutions on the nitrogen atom and the carbon atoms of the ring having a profound impact on molecular interactions.

The nitrogen atom of the pyrrolidine ring is a key site for modification. Its basicity and potential for hydrogen bonding play a crucial role in the interaction with many biological targets. The nature of the substituent on the pyrrolidine nitrogen can significantly influence the compound's affinity and functional activity. For instance, in a series of analogs targeting a specific receptor, varying the N-substituent from a small alkyl group to a larger aromatic or heterocyclic moiety can dramatically alter the binding affinity.

Substitutions on the carbon atoms of the pyrrolidine ring can affect the molecule's conformation and introduce new points of interaction. For example, the introduction of a hydroxyl group can provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. The stereochemistry of these substituents is also critical, as biological targets are chiral, and different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

| R1 (Pyrrolidine N-substituent) | R2 (Pyrrolidine C-substituent) | Relative Activity |

| H | H | 1 |

| CH3 | H | 5 |

| C2H5 | H | 3 |

| Benzyl | H | 10 |

| H | 3-OH | 8 |

| H | 4-F | 2 |

Table 1. Illustrative data on the impact of pyrrolidine substitutions on the relative activity of this compound analogs. The data is hypothetical and for illustrative purposes.

Influence of Furan Ring Modifications on Interaction Profiles

The furan ring serves as an important aromatic component in the this compound scaffold, contributing to binding through hydrophobic and electronic interactions. Modifications to this ring can significantly modulate the compound's interaction profile.

Substitutions on the furan ring can alter its electronic properties and introduce new interactions with the target. For example, the addition of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) can change the electron density of the ring and its ability to participate in π-π stacking or cation-π interactions.

Bioisosteric replacement of the furan ring with other five- or six-membered heterocycles is a common strategy to explore different interaction patterns. For instance, replacing the furan with a thiophene ring maintains the aromatic character but alters the electronic distribution and steric bulk. A pyridine ring, with its basic nitrogen atom, can introduce a new hydrogen bond acceptor and significantly change the molecule's solubility and pharmacokinetic properties.

| Furan Ring Modification | Relative Activity |

| Unsubstituted | 1 |

| 2-Methylfuran | 1.5 |

| 5-Chlorofuran | 3 |

| Thiophene-3-yl | 2.5 |

| Pyridine-3-yl | 4 |

Table 2. Illustrative data on the influence of furan ring modifications on the relative activity of this compound analogs. The data is hypothetical and for illustrative purposes.

Linker Optimizations and Spacial Orientations

Strategies for linker optimization include:

Homologation: Increasing the length of the linker by one or more methylene (B1212753) units can alter the distance between the two rings and allow for better access to different regions of the binding pocket.

Introduction of Rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a double bond or a small ring, can restrict the conformational freedom of the molecule and pre-organize it for binding.

Introduction of Heteroatoms: Incorporating heteroatoms like oxygen or nitrogen into the linker can introduce new hydrogen bonding capabilities and alter the polarity of the molecule.

The relative spatial orientation of the furan and pyrrolidine rings is critical for establishing the correct pharmacophore. Even subtle changes in the linker can lead to significant differences in the three-dimensional arrangement of the key interacting groups, thereby affecting the compound's biological activity.

Investigations into Molecular Recognition and Biological Target Interactions Excluding Clinical/safety

In Vitro Receptor Binding Affinity Methodologies

The initial assessment of a compound's potential to interact with a specific biological target often involves in vitro receptor binding assays. These assays are crucial for determining the affinity of a ligand for a receptor. A widely used technique is the radioligand binding assay.

In a typical radioligand binding assay, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The ability of a test compound, such as a derivative of 3-(Furan-3-ylmethyl)pyrrolidine, to displace the radioligand from the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

For example, in the study of novel 5-HT3 receptor ligands, researchers utilized [³H]granisetron as the radioligand in membranes from rat cortical tissue to determine the binding affinities of newly synthesized compounds. nih.gov Similarly, for chemokine receptors like CCR1 and CCR2, [³H]-CCR2-RA-[R], a known radioligand, has been used in binding assays on membranes from cells stably expressing these human receptors. acs.org

Table 1: Representative Data from Receptor Binding Assays for Pyrrolidine (B122466) Derivatives

| Compound/Derivative | Target Receptor | Radioligand | IC50 (nM) |

| Pyrrolidine Analog A | 5-HT3 | [³H]granisetron | 5.2 |

| Pyrrolidine Analog B | CCR2 | [³H]-CCR2-RA-[R] | 15.8 |

| Pyrrolidine Analog C | CCR1 | [³H]-CCR2-RA-[R] | >1000 |

Note: This table is illustrative and based on data for structurally related pyrrolidine derivatives, not specifically this compound.

Enzyme Inhibition Kinetic Studies

Beyond receptor binding, compounds containing the furan-pyrrolidine scaffold are investigated for their potential to inhibit enzyme activity. Enzyme inhibition assays are fundamental in determining a compound's potency and mechanism of action against a specific enzyme.

These studies typically involve incubating the target enzyme with its substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored over time, often by spectrophotometric or fluorometric methods. From these measurements, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. The inhibitory constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a critical measure of an inhibitor's potency.

For instance, in the development of inhibitors for the bacterial enzyme MurA, researchers have utilized kinetic assays to determine the IC50 values of novel pyrrolidinedione-based compounds. nih.gov Similarly, studies on inhibitors of the ERK1/2 kinases involved assessing the compounds' ability to inhibit cell proliferation, which is a downstream effect of enzyme inhibition. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Pyrrolidine-based Compounds

| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) |

| Pyrrolidinedione X | MurA | Spectrophotometric | 4.5 |

| Pyrrolidine Y | ERK1 | Cellular Proliferation | 0.8 |

| Pyrrolidine Z | ERK2 | Cellular Proliferation | 1.2 |

Note: This table presents example data from studies on related pyrrolidine structures to demonstrate the type of information gathered in enzyme inhibition studies.

Mechanism of Ligand-Protein Interactions at a Molecular Level

Understanding how a ligand like this compound interacts with its protein target at the atomic level is crucial for rational drug design and optimization. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov It scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For example, molecular docking studies on furan (B31954) derivatives interacting with myofibrillar proteins have suggested that hydrogen bonds and van der Waals forces are the primary drivers of the interaction. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, simulating the movements of atoms and molecules over time. researchgate.net This can reveal the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. nih.gov These simulations can also be used to calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the protein. nih.gov

Allosteric Modulation Studies (if applicable)

Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand. nih.gov The furan-pyrrolidine scaffold could potentially be part of a molecule that acts as an allosteric modulator.

The investigation of allosteric modulation involves functional assays that measure the receptor's response to its primary agonist in the presence of the potential modulator. For example, in the study of G-protein-coupled receptors (GPCRs), this could involve measuring changes in intracellular signaling pathways, such as calcium mobilization or cyclic AMP (cAMP) production. nih.gov A PAM would increase the potency or efficacy of the primary agonist, while a NAM would decrease it. nih.gov

Studies on pyrrolone derivatives have identified intracellular allosteric modulators for chemokine receptors, demonstrating that such mechanisms are possible for molecules containing a pyrrolidine-like core. acs.org

Co-crystallization and Structural Biology Approaches for Target Elucidation

The most definitive way to understand ligand-protein interactions is through structural biology techniques, primarily X-ray crystallography. nih.gov Obtaining a high-resolution crystal structure of a protein in complex with a ligand like this compound can provide a precise three-dimensional map of the binding site and all the intermolecular interactions.

The process often involves co-crystallization, where the purified protein is mixed with the ligand before crystallization trials are set up. youtube.com The presence of the ligand can sometimes stabilize the protein and promote the formation of well-ordered crystals. nih.gov If co-crystallization is unsuccessful, an alternative method is to soak a pre-formed crystal of the protein in a solution containing the ligand. youtube.com

While no co-crystal structures of this compound with a specific protein target are publicly available, this approach remains a critical goal in the characterization of such compounds. For example, high-resolution X-ray crystal structures have been instrumental in explaining how the stereospecific orientation of a 3-substituted pyrrolidine can determine its mode of action as an estrogen receptor antagonist. nih.gov

Applications of 3 Furan 3 Ylmethyl Pyrrolidine Scaffold in Lead Discovery and Optimization

Role as a Privileged Structure or Scaffold in Drug Discovery Research

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the design of novel ligands. The 3-(Furan-3-ylmethyl)pyrrolidine scaffold embodies the key features of a privileged structure. It combines the three-dimensional character of the pyrrolidine (B122466) ring with the aromatic and hydrogen-bonding capabilities of the furan (B31954) moiety.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in numerous biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of proteins. unimi.it The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a drug candidate, affecting its binding affinity and selectivity. unimi.it

The furan ring, an oxygen-containing aromatic heterocycle, is also a well-established pharmacophore found in a wide range of bioactive natural products and synthetic drugs. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom), π-π stacking, and hydrophobic interactions. The neuroprotective potential of furan-containing compounds has been explored, with derivatives showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their antioxidant and anti-inflammatory properties. nih.gov

The combination of these two moieties in the this compound scaffold creates a unique chemical entity with a defined three-dimensional shape and a rich array of potential intermolecular interactions. This makes it a promising starting point for the development of ligands for a variety of targets, including G protein-coupled receptors (GPCRs) and ion channels, which are frequently implicated in CNS disorders. For instance, analogues of this scaffold have been investigated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are key targets in the treatment of cognitive deficits and nicotine (B1678760) addiction. unimi.itunimi.it

Strategies for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced target selectivity.

For the this compound scaffold, several scaffold hopping strategies can be envisioned. The furan ring, for example, can be replaced by other five- or six-membered aromatic or heteroaromatic rings to explore different electronic and steric properties.

Bioisosteric Replacement of the Furan Ring:

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key tool in lead optimization. In the context of the this compound scaffold, the furan ring can be replaced with various bioisosteres to modulate potency, selectivity, and metabolic stability.

A prime example of such a strategy can be seen in the development of inhibitors for Stimulation-2 (ST2), a receptor implicated in graft-versus-host disease. While the initial lead compound contained a 1-(furan-2-ylmethyl)pyrrolidine core, subsequent optimization efforts explored replacements for the furan ring. nih.gov

| Ring System | Rationale for Replacement | Potential Impact |

| Thiophene | Similar size and electronics to furan, but with different hydrogen bonding potential. | May alter binding affinity and selectivity. |

| Pyrrole | Introduces a hydrogen bond donor (N-H), potentially forming new interactions with the target. | Could enhance potency or introduce new pharmacology. |

| Oxazole/Isoxazole | Introduces additional nitrogen atoms, altering the electronic distribution and hydrogen bonding capacity. | May improve metabolic stability and target engagement. |

| Phenyl | A common aromatic replacement, allows for a wide range of substitutions to probe the binding pocket. | Can be used to fine-tune lipophilicity and explore structure-activity relationships. |

These replacements can lead to significant changes in the compound's properties. For instance, replacing the furan with a more metabolically stable ring system could improve the pharmacokinetic profile of the drug candidate.

Contribution to Novel Chemical Entity Generation

The generation of novel chemical entities (NCEs) is the ultimate goal of drug discovery. The this compound scaffold serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening and lead identification. The inherent modularity of the scaffold allows for the introduction of a wide variety of substituents at multiple positions on both the pyrrolidine and furan rings.

For example, in the development of ST2 inhibitors based on the closely related 1-(furan-2-ylmethyl)pyrrolidine scaffold, a systematic exploration of substituents on both the furan and pyrrolidine rings led to the identification of compounds with improved activity. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors nih.gov

| Compound | Substitution on Furan Ring | Substitution on Pyrrolidine Ring | IC50 (µM) |

| Lead Compound | 5-(2-Nitrophenyl) | Unsubstituted | ~36 |

| Analog 1 | 5-(3-Nitrophenyl) | Unsubstituted | ~18 |

| Analog 2 | 5-(4-Nitrophenyl) | Unsubstituted | ~12 |

| Analog 3 | 5-(2-Nitrophenyl) | 2-(4-Bromophenyl) | ~6 |

This table is based on data for 1-(furan-2-ylmethyl)pyrrolidine derivatives and is used for illustrative purposes to demonstrate the principles of NCE generation and SAR from a related scaffold.

As shown in the table, modifications to the substitution pattern on the furan ring and the addition of substituents to the pyrrolidine ring resulted in a significant improvement in inhibitory potency. This iterative process of synthesis and biological evaluation is fundamental to the generation of NCEs with desirable therapeutic properties.

Methodologies for Lead Compound Prioritization

Once a series of active compounds based on the this compound scaffold has been generated, the next critical step is to prioritize the most promising lead candidates for further development. This prioritization process involves a multi-parameter assessment of various properties beyond just raw potency.

Key Prioritization Criteria:

Potency and Efficacy: The primary measure of a compound's biological activity against the intended target.

Selectivity: The ability of a compound to interact with the desired target over other related and unrelated targets, which is crucial for minimizing off-target side effects.

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound, which determine its bioavailability and duration of action. In the optimization of ST2 inhibitors, for instance, in vitro metabolic stability in liver microsomes and in vivo pharmacokinetic profiles were key parameters for prioritizing compounds. nih.gov

Physicochemical Properties: Properties such as solubility, lipophilicity (logP/logD), and molecular weight, which influence a compound's drug-like properties.

Novelty and Intellectual Property: The structural uniqueness of a compound and its potential for patent protection.

Advanced Analytical Characterization in Research Excluding Basic Identification

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-(Furan-3-ylmethyl)pyrrolidine, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula (C₉H₁₃NO). Beyond simple mass confirmation, the analysis of fragmentation patterns provides significant structural information.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The initial loss of a hydrogen atom from the pyrrolidine (B122466) ring or the furan (B31954) moiety would be a likely primary event. A key fragmentation pathway would involve the cleavage of the bond between the furan ring and the methylene (B1212753) group or the bond between the methylene group and the pyrrolidine ring. This would result in the formation of furfuryl or pyrrolidinemethyl cations, respectively. Further fragmentation of the pyrrolidine ring through the loss of ethylene (B1197577) or other small neutral molecules would also be anticipated. The precise masses of these fragments, as determined by HRMS, would allow for the unambiguous assignment of their elemental compositions, providing a detailed fingerprint of the molecule's structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (calculated) | Proposed Fragment Ion | Formula |

| 151.0997 | [M]⁺ | C₉H₁₃NO |

| 150.0920 | [M-H]⁺ | C₉H₁₂NO |

| 81.0340 | [C₅H₅O]⁺ | Furan-3-ylmethyl cation |

| 70.0657 | [C₄H₈N]⁺ | Pyrrolidin-3-yl cation |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, multi-dimensional NMR techniques are required for the complete and unambiguous assignment of all signals and for determining the compound's connectivity and spatial arrangement.

For this compound, a suite of 2D NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network within the pyrrolidine ring and the furan ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the connectivity between different parts of the molecule, for instance, by showing correlations between the protons of the methylene bridge and the carbons of both the furan and pyrrolidine rings. For determining the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be used to identify protons that are close to each other in space.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Furan H2/H5 | 7.2 - 7.5 | 140 - 145 |

| Furan H4 | 6.2 - 6.5 | 110 - 115 |

| Methylene CH₂ | 2.5 - 2.8 | 30 - 35 |

| Pyrrolidine CH | 2.8 - 3.2 | 55 - 60 |

| Pyrrolidine CH₂ | 1.5 - 2.2 | 25 - 35 |

| Pyrrolidine NH | 1.5 - 3.0 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the pyrrolidine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from both the aliphatic pyrrolidine ring and the aromatic furan ring would appear around 2850-3100 cm⁻¹. The C-O-C stretching of the furan ring would give rise to strong absorptions in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=C stretching vibrations of the furan ring would be expected to produce strong Raman signals. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound in the solid state. To perform this analysis, a suitable single crystal of the compound or a salt thereof would need to be grown.

The resulting crystal structure would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the furan and pyrrolidine rings. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which govern the solid-state architecture.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers, as the carbon atom at the 3-position of the pyrrolidine ring is a stereocenter.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool for determining the purity of the compound and for identifying any volatile impurities. The retention time in the gas chromatogram would be characteristic of the compound, and the mass spectrum obtained for the eluting peak would confirm its identity.

For the separation of the (R)- and (S)-enantiomers, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The determination of the enantiomeric excess (ee) is crucial for applications where stereochemistry is important. The relative areas of the two enantiomer peaks in the chromatogram would be used to calculate the enantiomeric excess.

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The efficient synthesis of 3-substituted pyrrolidines, such as 3-(Furan-3-ylmethyl)pyrrolidine, is a critical step in the drug discovery process. While numerous methods exist for the synthesis of pyrrolidine (B122466) derivatives, the development of novel, more efficient, and stereoselective methodologies remains a key area of research. tandfonline.commdpi.com

Future efforts will likely focus on:

Catalytic Processes: The development of novel catalytic methods, particularly those involving transition metals like palladium, for the direct functionalization of the pyrrolidine ring is a promising avenue. researchgate.netchemrxiv.org These methods can offer more direct and atom-economical routes to 3-substituted pyrrolidines.

Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, the development of new asymmetric synthetic routes to enantiomerically pure this compound and its derivatives is crucial. rsc.org This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions.

Multi-component Reactions: One-pot multi-component reactions offer an efficient way to generate molecular diversity and complexity from simple starting materials. tandfonline.com Exploring new multi-component strategies for the synthesis of functionalized pyrrolidines could significantly accelerate the discovery of new drug candidates.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can enable the rapid and efficient production of libraries of pyrrolidine analogs for biological screening.

Discovery of Undiscovered Biological Targets

While pyrrolidine-containing compounds are known to interact with a wide range of biological targets, the full therapeutic potential of this compound and its analogs is likely yet to be realized. frontiersin.org A significant future direction will be the identification of novel biological targets for this class of compounds.

Key research areas include:

High-Throughput Screening: Screening large libraries of this compound derivatives against a diverse panel of biological targets will be essential for identifying new activities.

Chemical Proteomics: Advanced chemical proteomics techniques can be employed to identify the direct protein targets of these compounds within a cellular context.

Phenotypic Screening: Phenotypic screening approaches, which assess the effects of compounds on cellular or organismal phenotypes, can uncover novel mechanisms of action and therapeutic applications without prior knowledge of the specific molecular target.

Exploration of New Therapeutic Areas: While pyrrolidines have shown promise in areas such as central nervous system disorders, infectious diseases, and cancer, there is potential for their application in other therapeutic areas that remain underexplored. frontiersin.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These computational tools can be powerfully applied to the design of novel this compound analogs with improved properties.

Future applications of AI and ML in this area will involve:

Generative Models: Using generative AI models to design novel pyrrolidine-based compounds with desired physicochemical and pharmacological properties. nih.gov

Predictive Modeling: Developing ML models to accurately predict the biological activity, selectivity, and pharmacokinetic properties of new analogs, thereby reducing the need for extensive experimental testing. ijisae.org

Synergistic Approaches: Combining evolutionary algorithms with machine learning to more efficiently explore the vast chemical space and identify promising lead compounds. rsc.org

Automated Synthesis Planning: AI-driven retrosynthesis tools can assist in planning efficient synthetic routes for the designed compounds, further accelerating the discovery process. nih.gov

Development of Advanced Functionalized Analogs

The systematic structural modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The development of advanced functionalized analogs will be a continuous focus of future research.

This will entail:

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how different substituents on both the furan (B31954) and pyrrolidine rings influence biological activity. nih.govnih.gov This knowledge is critical for rational drug design.

Bioisosteric Replacement: Employing bioisosteric replacement strategies to substitute the furan ring or other functional groups with moieties that may improve metabolic stability, reduce toxicity, or enhance target binding.

Introduction of Complex Side Chains: Exploring the introduction of more complex and diverse side chains at various positions of the pyrrolidine ring to probe new interactions with biological targets.

Stereochemical Modifications: Systematically investigating the impact of stereochemistry at all chiral centers within the molecule to identify the optimal configuration for biological activity. researchgate.net

Addressing Synthetic and Biological Challenges in Pyrrolidine Chemistry

Despite the significant progress in pyrrolidine chemistry, several challenges remain that need to be addressed in future research.

Key challenges include:

Q & A

Q. What synthetic strategies are optimal for preparing 3-(Furan-3-ylmethyl)pyrrolidine with high purity?

A robust synthesis involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Use pyrrolidine derivatives (e.g., 3-chloromethylpyrrolidine) as a starting material .

- Step 2 : React with furan-3-ylmethyl reagents (e.g., Grignard or organozinc compounds) under inert conditions (e.g., nitrogen atmosphere) .

- Step 3 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Method : Perform pH-dependent stability assays (pH 2–12) in buffered solutions at 25°C and 37°C.

- Analysis : Monitor degradation via LC-MS (ESI+ mode) and quantify stability using kinetic modeling (first-order decay constants) .

- Key Parameters : Half-life () and degradation products (e.g., furan ring-opening derivatives) should be reported .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

- Differentiation : Combine F NMR (if fluorinated analogs exist) and high-resolution mass spectrometry (HRMS) for accurate mass determination .

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers, if applicable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Strategy : Synthesize analogs with modifications to the furan ring (e.g., substituents at C2/C5) or pyrrolidine backbone (e.g., fluorination at C3) .

- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity measurements .

- Computational Support : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .

Q. How should researchers address contradictory data in the compound’s reported biological activity across studies?

- Root Cause Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values may arise from DMSO concentration variations .

- Validation : Replicate experiments with standardized protocols (e.g., NIH/NCATS guidelines) and include positive/negative controls .

Q. What methodologies are effective for studying the compound’s interaction with biological membranes or protein targets?

- Biophysical Tools :

- Structural Biology : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) for X-ray diffraction analysis .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Process Chemistry :

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.